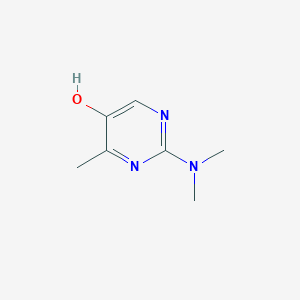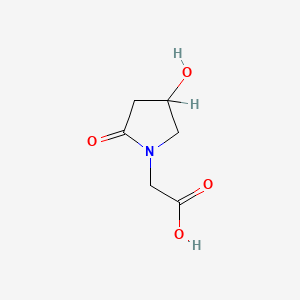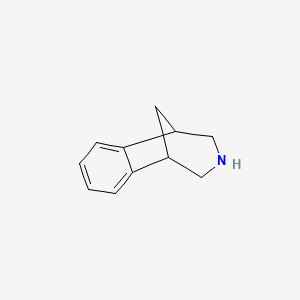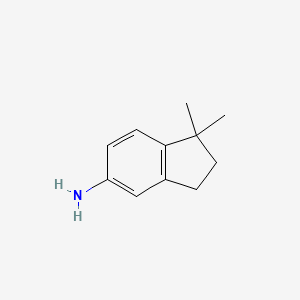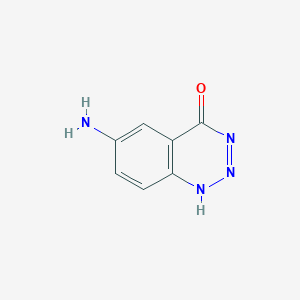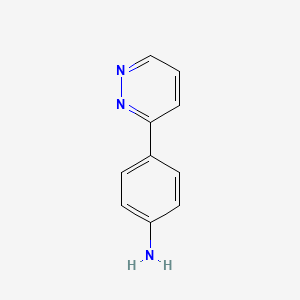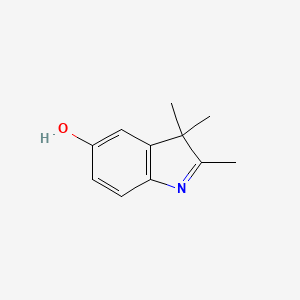![molecular formula C9H9NO2 B7902342 2,6-Dimethylbenzo[d]oxazol-5-ol](/img/structure/B7902342.png)
2,6-Dimethylbenzo[d]oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylbenzo[d]oxazol-5-ol is a heterocyclic aromatic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylbenzo[d]oxazol-5-ol typically involves multi-step reactions. One common method includes the following steps :
Step 1: Reacting a suitable precursor with sodium methoxide to achieve a 90% yield.
Step 2: Treating the intermediate with 35% hydrochloric acid in ethanol, followed by heating for 1 hour, resulting in an 80% yield.
Step 3: Further reaction with pyridine and N,N-dimethylacetamide at ambient temperature for 2 hours, yielding 57%.
Step 4: Oxidation using manganese dioxide in acetone for 3 hours at ambient temperature, achieving a 59% yield.
Step 5: Final treatment with 1N sodium hydroxide for 0.67 hours at ambient temperature.
Industrial Production Methods
the multi-step synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzo[d]oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Pyridine, N,N-dimethylacetamide, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the benzoxazole ring, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
2,6-Dimethylbenzo[d]oxazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzo[d]oxazol-5-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzo[d]oxazol-2(3H)-one: Another benzoxazole derivative with similar structural features.
2-Methylbenzo[d]oxazole: A simpler benzoxazole compound with one methyl group.
Uniqueness
2,6-Dimethylbenzo[d]oxazol-5-ol is unique due to the presence of two methyl groups at the 2 and 6 positions on the benzoxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzoxazole derivatives .
Properties
IUPAC Name |
2,6-dimethyl-1,3-benzoxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-3-9-7(4-8(5)11)10-6(2)12-9/h3-4,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASHPHLRHARKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)N=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

